Phytosphingosine 1-phosphate

Description

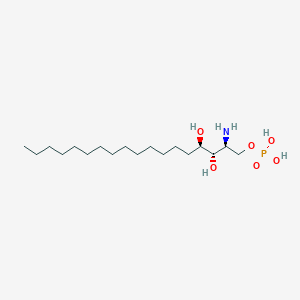

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3S,4R)-2-amino-3,4-dihydroxyoctadecyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24)/t16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGOSKULTISFCW-KSZLIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(COP(=O)(O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](COP(=O)(O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959310 | |

| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383908-62-1 | |

| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergence of a Bioactive Sphingolipid: A Technical Guide to the Discovery and History of Phytosphingosine-1-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine-1-phosphate (P1P) is a bioactive sphingolipid that has emerged as a key signaling molecule in a variety of cellular processes across different species, from yeast to mammals. As a phosphorylated derivative of the plant and yeast sphingoid base phytosphingosine (B30862), P1P shares structural similarity with the well-studied sphingosine-1-phosphate (S1P), yet exhibits distinct biological activities and receptor affinities. This technical guide provides an in-depth exploration of the discovery and history of P1P, detailing the key experiments, metabolic pathways, and signaling cascades that have defined our current understanding of this important lipid mediator.

The Dawn of Phytosphingosine-1-Phosphate: A Historical Perspective

While the broader field of sphingolipid research has a rich history, the specific discovery of phytosphingosine-1-phosphate is more recent and intertwined with the elucidation of sphingolipid metabolism in yeast and the characterization of sphingosine (B13886) kinases.

Early Insights from Yeast Genetics: The foundation for understanding P1P was laid through genetic studies in the budding yeast Saccharomyces cerevisiae. Researchers identified two genes, LCB4 and LCB5, that encode for sphingoid base kinases responsible for phosphorylating long-chain bases, including phytosphingosine.[1][2] Deletion of these genes was shown to attenuate the production of P1P, providing the first genetic evidence for its existence and enzymatic synthesis.[3]

A Signaling Role Revealed: A pivotal study in 2010 provided the first direct evidence of a specific signaling role for P1P in yeast.[3][4] This research demonstrated that P1P, previously considered a metabolic intermediate with no defined function in yeast, plays a crucial role in regulating genes involved in mitochondrial respiration through the HAP complex transcription factor.[3][4] This discovery marked a turning point, establishing P1P as a bona fide signaling molecule.

Expansion to Mammalian Systems: The relevance of P1P in mammalian systems was highlighted by the discovery of its high-affinity binding to a specific G protein-coupled receptor. In 2002, it was reported that P1P is a high-affinity ligand for the human S1P receptor subtype 4 (S1P4), binding with significantly greater affinity than S1P itself.[5][6] This finding suggested that P1P may have specific signaling functions in mammalian cells, particularly in tissues where S1P4 is expressed, such as in the lymphoid and hematopoietic systems.

The Metabolic Lifecycle of Phytosphingosine-1-Phosphate

The cellular levels of P1P are tightly regulated by the coordinated action of synthetic and degradative enzymes.

Synthesis: P1P is synthesized through the phosphorylation of phytosphingosine. This reaction is catalyzed by sphingosine kinases (SphKs). While two isoforms of SphK exist in mammals (SphK1 and SphK2), studies have shown that SphK2 has a broader substrate specificity and can phosphorylate phytosphingosine. In yeast, the homologous kinases Lcb4 and Lcb5 are responsible for this phosphorylation.[1][2][7]

Degradation: The degradation of P1P can occur through two primary pathways:

-

Dephosphorylation: P1P can be dephosphorylated back to phytosphingosine by sphingosine-1-phosphate phosphatases (SPPs) and lipid phosphate (B84403) phosphatases (LPPs).[8][9] These enzymes play a crucial role in recycling sphingoid bases for the synthesis of complex sphingolipids.

-

Irreversible Cleavage: P1P is irreversibly degraded by sphingosine-1-phosphate lyase (SPL). This enzyme cleaves P1P to produce phosphoethanolamine and a long-chain aldehyde, thus serving as the sole exit point from the sphingolipid metabolic pathway.[10][11][12]

Signaling Pathways of Phytosphingosine-1-Phosphate

P1P exerts its biological effects through both extracellular and potential intracellular signaling pathways.

Extracellular Signaling via S1P Receptors: The most well-characterized signaling mechanism for P1P in mammalian cells is through its interaction with S1P receptors. As mentioned, P1P is a high-affinity ligand for the S1P4 receptor.[5][6] Binding of P1P to S1P4 can initiate downstream signaling cascades that are coupled to various G proteins, including Gαi, Gαq, and Gα12/13. These pathways can lead to the activation of effectors such as phospholipase C (PLC), Rho, and the PI3K/Akt and MAPK pathways, ultimately influencing cellular responses like immune cell trafficking, cell survival, and proliferation.[13][14]

Intracellular Signaling: In yeast, P1P has been shown to have a specific intracellular signaling role in regulating mitochondrial respiration.[3][4] While direct intracellular targets of P1P in mammalian cells have yet to be definitively identified, the existence of intracellular actions for the related molecule S1P suggests that P1P may also have receptor-independent functions within the cell.[6][8][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to phytosphingosine-1-phosphate.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Cell Type | Kd (nM) | Reference |

| Phytosphingosine-1-Phosphate (P1P) | Human S1P4 | CHO cells | 1.6 | [5][6] |

| Sphingosine-1-Phosphate (S1P) | Human S1P4 | CHO cells | 119 ± 20 | [5][6] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Source | Km | Vmax | Reference |

| Sphingosine Kinase | Fluorescently labeled Sphingosine | Purified | 38 ± 18 µM | 0.4 ± 0.2 µM/min | [1][16] |

| Sphingosine-1-Phosphate Lyase | BODIPY–sphingosine 1-phosphate | Cell extracts | 35 µM | Not Reported | [3] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of phytosphingosine-1-phosphate.

Protocol 1: Quantification of Phytosphingosine-1-Phosphate by HPLC-MS/MS

This protocol is adapted from established methods for sphingolipid analysis.[17]

1. Lipid Extraction: a. Homogenize cells or tissues in a suitable buffer. b. Spike the homogenate with an internal standard (e.g., C17-P1P). c. Perform a two-phase liquid-liquid extraction using a chloroform/methanol/acidified water mixture. d. Collect the organic lower phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

2. HPLC Separation: a. Reconstitute the dried lipid extract in the initial mobile phase. b. Inject the sample onto a reverse-phase C18 column. c. Elute the lipids using a gradient of mobile phases, typically consisting of a buffered aqueous solution and an organic solvent mixture (e.g., methanol/acetonitrile).

3. MS/MS Detection: a. Utilize an electrospray ionization (ESI) source in positive ion mode. b. Perform multiple reaction monitoring (MRM) to specifically detect the transition of the precursor P1P ion to a characteristic product ion. c. Quantify the amount of P1P by comparing its peak area to that of the internal standard.

Protocol 2: Sphingosine Kinase Activity Assay

This protocol is based on a radiometric assay and can be adapted for phytosphingosine as a substrate.[7][16][17]

1. Reaction Setup: a. Prepare a reaction buffer containing HEPES, MgCl₂, and ATP. b. Add the sphingosine kinase enzyme source (e.g., cell lysate or purified enzyme). c. Add the substrate, phytosphingosine, and [γ-³²P]ATP.

2. Incubation: a. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

3. Product Separation: a. Stop the reaction by adding an acidic chloroform/methanol solution. b. Perform a Bligh-Dyer extraction to separate the lipids into the organic phase. c. Spot the organic phase onto a thin-layer chromatography (TLC) plate. d. Develop the TLC plate using a suitable solvent system to separate P1P from other lipids.

4. Quantification: a. Expose the TLC plate to a phosphor screen or autoradiography film. b. Quantify the amount of radiolabeled P1P by densitometry or scintillation counting of the corresponding spot.

Protocol 3: S1P Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of P1P for S1P receptors.[5][6]

1. Membrane Preparation: a. Culture cells expressing the S1P receptor of interest (e.g., CHO cells transfected with S1P4). b. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

2. Binding Reaction: a. In a multi-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³³P]S1P or a custom synthesized [³³P]P1P), and varying concentrations of unlabeled P1P (competitor). b. Incubate the plate at room temperature to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand: a. Rapidly filter the contents of each well through a glass fiber filter mat to separate the membranes (with bound radioligand) from the unbound radioligand. b. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

4. Quantification: a. Measure the radioactivity retained on the filters using a scintillation counter. b. Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC₅₀, from which the binding affinity (Kᵢ) can be calculated.

Visualizing the World of Phytosphingosine-1-Phosphate

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic and signaling pathways of P1P.

Metabolic Pathway of Phytosphingosine-1-Phosphate

References

- 1. Determination of sphingosine kinase activity for cellular signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extracellular and intracellular actions of sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revealing a signaling role of phytosphingosine‐1‐phosphate in yeast | Molecular Systems Biology [link.springer.com]

- 5. mdpi.com [mdpi.com]

- 6. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoform-selective assays for sphingosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingosine-1-phosphate phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fifty years of lyase and a moment of truth: sphingosine phosphate lyase from discovery to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of serum-derived sphingosine-1-phosphate as a small molecule regulator of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sphingosine 1-phosphate: synthesis and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sphingosine 1-phosphate signalling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sphingosine 1-phosphate signalling in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sphingosine-1-phosphate: signaling inside and out - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Phytosphingosine 1-Phosphate in Yeast Genetics: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the intricate world of eukaryotic cell signaling, sphingolipids have emerged as critical players, mediating a diverse array of cellular processes. Within the budding yeast Saccharomyces cerevisiae, a model organism that has provided profound insights into fundamental cellular mechanisms, the sphingolipid metabolite Phytosphingosine 1-phosphate (P1P) has been identified as a key signaling molecule. This technical guide provides an in-depth exploration of the role of P1P in yeast genetics, with a particular focus on its function in regulating mitochondrial respiration and the heat stress response. We will delve into the signaling pathways, present quantitative data, and provide detailed experimental methodologies for the study of this important bioactive lipid.

The Signaling Role of this compound

Once considered a mere metabolic intermediate, this compound has been shown to have a specific and crucial signaling function in yeast.[1][2][3][4][5] The primary recognized role of P1P is in the regulation of genes essential for mitochondrial respiration.[1][3][4][5] This regulation is achieved through the Hap complex, a key transcription factor in yeast.[1][3][4][5]

Furthermore, P1P levels are dynamically regulated in response to environmental cues, most notably heat stress.[2] Upon a shift to a higher temperature, there is a transient but significant increase in the intracellular concentration of P1P, suggesting its involvement in the cellular response to thermal stress.[2] This implicates P1P as a component of the broader stress response network in yeast, a critical mechanism for cell survival.

Quantitative Data on P1P and Sphingolipid Metabolism

The study of P1P's function has been facilitated by the ability to manipulate and quantify the levels of sphingolipids in yeast. Genetic modifications, such as the deletion of sphingoid base kinases (LCB4 and LCB5) or the sphingoid base phosphate (B84403) lyase (DPL1), allow for the experimental clamping of P1P levels at low or high concentrations, respectively.[5]

Below is a summary of quantitative data regarding the changes in P1P and other sphingolipid levels in response to heat stress.

| Sphingolipid | Condition | Fold Change / Observation | Reference |

| This compound (P1P) | Heat Stress (37°C) | Transient 8-fold increase, peaking at ~10-20 minutes | [1] |

| Dihydrosphingosine 1-phosphate (DHS-1-P) | Heat Stress (37°C) | Transient 5-fold increase, peaking at ~10 minutes | [1] |

| C20 Phytosphingosine | Heat Stress (15 minutes) | 6.4-fold increase | [6] |

| C20 Dihydrosphingosine | Heat Stress (15 minutes) | 10.8-fold increase | [6] |

| Inositol Phosphoceramides (IPC, MIPC, M(IP)2C) | Acetic Acid Stress (S. cerevisiae) | IPC: 6.2x, MIPC: 9.1x, M(IP)2C: 2.2x increase | [7] |

| Inositol Phosphoceramides (IPC, MIPC, M(IP)2C) | Acetic Acid Stress (Z. bailii) | IPC: 4.9x, MIPC: 2.7x, M(IP)2C: 2.7x increase | [7] |

Signaling Pathways and Experimental Workflows

The signaling pathway of P1P in regulating mitochondrial respiration and the experimental workflow used to elucidate this pathway can be visualized through the following diagrams.

The discovery of this pathway was made possible through an integrative systems biology approach, combining genomics, transcriptomics, and lipidomics.

Experimental Protocols

Yeast Strains and Culture Conditions

-

Strains: Saccharomyces cerevisiae strains used in these studies are typically derived from standard laboratory backgrounds (e.g., BY4741). Gene deletions are created using PCR-based gene disruption methods.

-

Media: Yeast are cultured in standard Yeast Peptone Dextrose (YPD) media. For specific experiments, synthetic defined (SD) media with appropriate supplements or omissions are used.

-

Growth: Cultures are grown at 30°C with shaking (200-250 rpm) to mid-logarithmic phase (OD600 = 0.4-0.8) for experiments. For heat stress experiments, cultures are shifted to 37°C or 39°C.

Lipidomics: Sphingolipid Extraction and Analysis

This protocol is for the extraction and quantification of sphingolipids from yeast.

-

Cell Harvesting: Harvest approximately 10-20 OD600 units of yeast cells by centrifugation.

-

Lysis: Resuspend the cell pellet in 150 mM NH4HCO3 (pH 8) and disrupt the cells using zirconia beads.

-

Lipid Extraction (Two-Step):

-

Add internal lipid standards to the cell lysate.

-

Perform an initial extraction with chloroform (B151607)/methanol (17:1, v/v) to recover apolar lipids.

-

Re-extract the remaining aqueous phase with chloroform/methanol (2:1, v/v) to recover polar lipids.

-

-

Mass Spectrometry: Analyze the lipid extracts using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Quantify lipid species based on the signals of their specific precursor and fragment ions relative to the internal standards.

Transcriptomics: RNA Extraction and Quantitative PCR (qPCR)

This protocol outlines the steps for analyzing gene expression changes in yeast.

-

RNA Purification:

-

Harvest ~10-20 mL of yeast cells at an OD600 of 0.5-1.0.

-

Wash cells in cold, RNase-free water.

-

Resuspend the pellet in TES buffer (10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS) and add an equal volume of acid phenol:chloroform.

-

Incubate at 65°C for 60 minutes with shaking.

-

Perform sequential chloroform extractions and ethanol (B145695) precipitation to purify the RNA.

-

-

DNase Treatment: Treat the purified RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA using an oligo(dT) primer and a reverse transcriptase (e.g., SuperScript III).

-

qPCR:

-

Perform qPCR using a SYBR Green-based master mix and gene-specific primers.

-

Use a standard thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Normalize the expression of target genes to a housekeeping gene (e.g., ACT1).

-

Transcriptomics: RNA-seq Library Preparation

For a global view of gene expression, RNA-sequencing is employed.

-

RNA Extraction and QC: Extract total RNA as described for qPCR and assess its integrity (e.g., using a Bioanalyzer).

-

mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT)-magnetic beads.

-

Fragmentation and cDNA Synthesis: Fragment the mRNA and synthesize first and second-strand cDNA.

-

Library Construction: Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplification and Sequencing: Amplify the library by PCR and sequence on a next-generation sequencing platform.

Conclusion and Future Directions

The identification of this compound as a signaling molecule in yeast has opened new avenues for understanding the intricate regulation of cellular metabolism and stress responses. The integrative "omics" approach has proven powerful in deconvoluting complex biological networks. Future research will likely focus on identifying the direct molecular targets of P1P, further characterizing its role in other cellular processes, and exploring the conservation of these signaling pathways in higher eukaryotes. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the fascinating biology of this bioactive sphingolipid.

References

- 1. Analysis of Phosphorylated Sphingolipid Long-Chain Bases Reveals Potential Roles in Heat Stress and Growth Control in Saccharomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revealing a signaling role of phytosphingosine‐1‐phosphate in yeast | Molecular Systems Biology [link.springer.com]

- 4. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of yeast sphingolipids in the heat stress response of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipidomic Profiling of Saccharomyces cerevisiae and Zygosaccharomyces bailii Reveals Critical Changes in Lipid Composition in Response to Acetic Acid Stress | PLOS One [journals.plos.org]

Phytosphingosine 1-Phosphate Signaling: A Technical Guide for Researchers

An In-depth Exploration of a Key Bioactive Sphingolipid Pathway for Drug Development Professionals, Researchers, and Scientists.

Introduction

Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid that plays a pivotal role in a multitude of cellular processes, including cell proliferation, apoptosis, inflammation, and immune responses.[1][2] Structurally similar to the well-characterized sphingosine-1-phosphate (S1P), P1P is emerging as a critical signaling molecule with distinct functions and therapeutic potential.[1][3] This technical guide provides a comprehensive overview of the P1P signaling pathway, detailing its core components, regulatory mechanisms, and downstream effects. It also offers detailed experimental protocols for its study and presents key quantitative data to facilitate further research and drug development in this area.

The Core Signaling Pathway

The P1P signaling cascade is initiated by the phosphorylation of phytosphingosine, a reaction catalyzed by sphingosine (B13886) kinases (SphK).[1][2] P1P can then act both intracellularly and extracellularly. Extracellularly, it binds to and activates specific G protein-coupled receptors (GPCRs), primarily the S1P receptors (S1PRs), to initiate downstream signaling cascades.[1][4] The signaling is terminated through dephosphorylation by P1P phosphatases (SPPases) or irreversible degradation.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the P1P signaling pathway, providing a basis for experimental design and interpretation.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Binding Affinity (Kd) | Cell Type/System | Reference |

| This compound (P1P) | S1P4 | 1.6 nM | CHO Cells | [7] |

| Sphingosine 1-Phosphate (S1P) | S1P4 | 119 ± 20 nM | CHO Cells | [7] |

Table 2: Enzyme and Cellular Response Parameters

| Parameter | Value | Conditions | Reference |

| P1P ED50 for COX-2 Induction | 100-300 nM | L929 Fibroblasts | [8] |

| Human Plasma S1P Concentration | 1 ± 0.09 µM | Healthy Individuals | [9] |

Experimental Protocols

Accurate investigation of the P1P signaling pathway relies on robust experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: Quantification of this compound by HPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of P1P in biological samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][10]

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

Internal Standard (IS) solution (e.g., C17-P1P in methanol)

-

Cold methanol (B129727) with 0.1% formic acid (Protein Precipitation Solvent)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge (capable of 14,000 x g and 4°C)

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., initial mobile phase)

-

HPLC-MS/MS system

Procedure:

-

Sample Preparation:

-

Pipette a known volume of the biological sample (e.g., 50 µL of plasma) into a clean microcentrifuge tube.[1]

-

Add a known amount of the internal standard solution.[1]

-

Add 4 volumes of cold protein precipitation solvent (e.g., 200 µL).[1]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

-

Incubate the tubes on ice for 20 minutes to enhance precipitation.[1]

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]

-

Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[1]

-

-

Lipid Extraction (Acidified Chloroform/Methanol Extraction):

-

To the supernatant, add chloroform and acidify the mixture to facilitate the extraction of phosphorylated sphingolipids.[10]

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Solvent Evaporation and Reconstitution:

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase HPLC column.

-

Separate the lipids using a suitable gradient elution.

-

Detect and quantify P1P and the internal standard using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[10] Characteristic precursor-to-product ion transitions should be monitored.

-

Protocol 2: Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of P1P for its receptors, such as S1P4.[7]

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO cells transfected with S1P4)

-

Radiolabeled ligand (e.g., [33P]S1P or a specific P1P radioligand)

-

Unlabeled P1P (for competition)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a microtiter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled P1P.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the concentration of unlabeled P1P.

-

Determine the IC50 (the concentration of unlabeled P1P that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Biological Roles and Therapeutic Implications

The P1P signaling pathway is implicated in a diverse range of physiological and pathological processes.

-

Cell Proliferation and Survival: Similar to S1P, P1P can promote cell proliferation and survival by activating pro-growth signaling pathways like the PI3K/Akt and MAPK/ERK pathways.[11][12][13] This has significant implications for cancer research, where dysregulation of sphingolipid metabolism can contribute to tumor growth and resistance to therapy.[4][14]

-

Apoptosis: The balance between pro-apoptotic ceramide and anti-apoptotic P1P/S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.[11][14]

-

Immune System Regulation: P1P, through its interaction with S1P receptors on immune cells, is involved in regulating immune cell trafficking and responses.[4][5]

-

Skin Biology: Phytosphingosine is a key component of ceramides (B1148491) in the skin, essential for maintaining the skin's barrier function.[1][15] P1P has been shown to have anti-aging effects and can synergize with epidermal growth factor (EGF) to restore the extracellular matrix in human dermal fibroblasts.[3][12]

The multifaceted roles of P1P make its signaling pathway an attractive target for therapeutic intervention in a variety of diseases, including cancer, autoimmune disorders, and skin conditions. The development of specific agonists and antagonists for P1P receptors holds promise for novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytosphingosine-1-phosphate and epidermal growth factor synergistically restore extracellular matrix in human dermal fibroblasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]

- 6. Sphingosine-1-phosphate phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The sphingosine kinase 1/sphingosine-1-phosphate pathway mediates COX-2 induction and PGE2 production in response to TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sphingosine-1-phosphate in cell growth and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Sphingosine-1-phosphate promotes the proliferation and attenuates apoptosis of Endothelial progenitor cells via S1PR1/S1PR3/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Endogenous Function of Phytosphingosine 1-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine (B30862) 1-phosphate (P1P) is a bioactive sphingolipid structurally similar to the well-studied sphingosine (B13886) 1-phosphate (S1P). While predominantly found in plants and fungi, emerging evidence indicates the presence and endogenous functions of P1P in mammalian tissues, positioning it as a molecule of increasing interest in cellular signaling and therapeutic development. This technical guide provides an in-depth overview of the core endogenous functions of P1P, focusing on its signaling pathways, roles in cellular processes, and the experimental methodologies used to elucidate its activity.

Endogenous Presence and Metabolism

Phytosphingosine, the precursor to P1P, is a component of sphingolipids and has been detected in some mammalian tissues.[1] While dietary intake was initially considered the primary source in animals, evidence suggests that phytosphingosine can be biosynthesized in tissues such as the skin through the activity of the mammalian C4-hydroxylase, DEGS2.[2][3][4] Once formed, phytosphingosine can be phosphorylated by sphingosine kinases to generate P1P.

Mammalian cells are capable of metabolizing P1P. Studies have shown that phytosphingosine is metabolized into odd-numbered fatty acids, which are then incorporated into glycerophospholipids.[1] This metabolic pathway involves the enzyme long-chain base 1-phosphate lyase.[1]

Core Endogenous Functions and Signaling Pathways

The known endogenous functions of P1P in mammals primarily revolve around its interaction with specific S1P receptors and its influence on cellular signaling cascades, particularly in the skin and immune system.

High-Affinity Ligand for the S1P4 Receptor

A pivotal endogenous function of P1P is its role as a high-affinity ligand for the sphingosine 1-phosphate receptor 4 (S1P4).[5] Notably, P1P exhibits a significantly higher binding affinity for the S1P4 receptor compared to S1P.[5][6] The S1P4 receptor is highly expressed in the lymphoid system, suggesting a role for P1P in immune regulation.[7]

The signaling cascade initiated by P1P binding to the S1P4 receptor can influence immune cell behavior. S1P4 activation is known to couple to Gαi and Gα12/13 G-proteins, leading to the activation of the small GTPase Rho and subsequent cytoskeletal rearrangements.[7] This can affect cell motility and shape.[7][8] While the precise in vivo role of P1P in immune cell trafficking is still under investigation, the high affinity for S1P4 suggests its potential involvement in modulating the migration and activation of immune cells such as T cells, B cells, and dendritic cells.[5][9][10][11]

P1P signaling through the S1P4 receptor.

Synergistic Action with Epidermal Growth Factor (EGF) in Skin

In human dermal fibroblasts, P1P has been shown to act synergistically with epidermal growth factor (EGF) to promote cellular processes crucial for skin homeostasis and repair.[9][12] This collaboration enhances cell proliferation and migration and contributes to the restoration of the extracellular matrix.[9][12][13]

The underlying mechanism involves the potentiation of EGF-dependent signaling pathways. Co-treatment with P1P and EGF leads to a significant increase in the phosphorylation of Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt), key downstream effectors of the EGF receptor (EGFR).[9] This suggests that P1P may enhance the sensitivity of cells to EGF, leading to a more robust cellular response.

Synergistic signaling of P1P and EGF.

Quantitative Data

The following tables summarize key quantitative data related to the endogenous function of P1P.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Binding Affinity (nM) | Cell Line | Reference |

| Phytosphingosine 1-phosphate (P1P) | S1P4 | 1.6 | CHO | [5] |

| Sphingosine 1-phosphate (S1P) | S1P4 | 119 ± 20 | CHO | [5] |

Table 2: In Vitro Cellular Proliferation

| Treatment | Concentration | Cell Viability (% of Control) | Cell Line | Reference |

| EGF | 10 ng/mL | ~120% | HDF | [8] |

| P1P | 1 µM | ~110% | HDF | [8] |

| EGF + P1P | 10 ng/mL + 1 µM | ~140% | HDF | [8] |

(HDF: Human Dermal Fibroblasts)

Experimental Protocols

Detailed methodologies for key experiments cited in the study of P1P's endogenous functions are provided below. These protocols are adapted from established methods for S1P and can be optimized for P1P.

Protocol 1: Quantification of P1P by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of P1P in biological samples.

1. Sample Preparation:

-

Homogenize tissues or collect plasma/cells.

-

Spike samples with an appropriate internal standard (e.g., C17-P1P).

-

Perform lipid extraction using a chloroform/methanol/HCl mixture.

-

Evaporate the organic phase and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.[14]

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Utilize a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Perform multiple reaction monitoring (MRM) to detect the specific precursor and product ions for P1P and the internal standard.[14]

-

LC-MS/MS workflow for P1P quantification.

Protocol 2: S1P4 Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of P1P to the S1P4 receptor.

1. Cell Culture and Membrane Preparation:

-

Culture CHO cells stably overexpressing the human S1P4 receptor.

-

Harvest the cells and prepare cell membranes by homogenization and centrifugation.

2. Competitive Binding Assay:

-

In a 96-well plate, incubate the S1P4-expressing cell membranes with a constant concentration of a radiolabeled ligand (e.g., [³³P]S1P or a custom tritiated P1P) and varying concentrations of unlabeled P1P.[5][16]

-

The assay buffer should contain 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free BSA, pH 7.4.[17]

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Determine the amount of bound radioactivity using a scintillation counter.

-

Calculate the IC50 value and subsequently the Ki value for P1P.

Protocol 3: Cell Migration (Wound Healing) Assay

This assay assesses the effect of P1P on the migration of cells, such as human dermal fibroblasts.

1. Cell Seeding and Monolayer Formation:

-

Seed cells in a 24-well plate and grow to confluence.

-

Serum-starve the cells for 4-6 hours prior to the assay.[18]

2. Wound Creation:

-

Create a uniform "wound" in the cell monolayer using a sterile pipette tip or a culture insert.[18][19]

-

Wash the wells with PBS to remove detached cells.

3. Treatment and Imaging:

-

Add serum-free media containing different concentrations of P1P, with or without EGF, to the wells.

-

Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).

-

Capture images of the wound area at regular intervals (e.g., every 2 hours) for 24-48 hours.

4. Data Analysis:

-

Measure the area of the wound at each time point using image analysis software.

-

Calculate the rate of wound closure for each treatment condition.

Protocol 4: Western Blotting for p-ERK and p-AKT

This protocol is used to detect the phosphorylation status of ERK and AKT in response to P1P stimulation.

1. Cell Culture and Treatment:

-

Culture cells (e.g., human dermal fibroblasts) to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Treat the cells with P1P, EGF, or a combination for various time points (e.g., 5, 15, 30, 60 minutes).

2. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20][21]

-

Determine the protein concentration of the lysates using a BCA assay.

3. SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) overnight at 4°C.[22][23]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total ERK and total AKT to normalize for protein loading.

Conclusion and Future Directions

This compound is emerging as a significant endogenous signaling molecule in mammals, with demonstrated roles in immune modulation through the S1P4 receptor and in skin homeostasis via synergistic actions with EGF. The provided data and protocols offer a foundation for researchers and drug development professionals to further investigate the physiological and pathological roles of P1P.

Future research should focus on elucidating the complete endogenous biosynthetic and metabolic pathways of P1P in mammals, quantifying its levels in various tissues under normal and disease states, and conducting in vivo studies to confirm its physiological relevance. A deeper understanding of P1P's functions holds the potential for the development of novel therapeutic strategies targeting its unique signaling properties.

References

- 1. Identification of the phytosphingosine metabolic pathway leading to odd-numbered fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of long chain base in sphingolipids in animals, plants and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sphingosine‐1‐phosphate receptor type 4 is critically involved in the regulation of peritoneal B‐1 cell trafficking and distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arrow.tudublin.ie [arrow.tudublin.ie]

- 8. researchgate.net [researchgate.net]

- 9. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Phytosphingosine-1-phosphate and epidermal growth factor synergistically restore extracellular matrix in human dermal fibroblasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioactive Lipid O-cyclic phytosphingosine-1-phosphate Promotes Differentiation of Human Embryonic Stem Cells into Cardiomyocytes via ALK3/BMPR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 15. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 17. Biosynthesis of long chain base in sphingolipids in animals, plants and fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Phytosphingosine 1-phosphate in plant stress response

An In-depth Technical Guide: Phytosphingosine (B30862) 1-Phosphate in Plant Stress Response

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phytosphingosine 1-phosphate (PHS-1-P), a phosphorylated long-chain base, is a critical signaling molecule in the intricate network of plant stress responses. Emerging from the sphingolipid metabolic pathway, PHS-1-P is not merely a structural component of membranes but an active participant in signal transduction cascades that govern plant adaptation to a myriad of biotic and abiotic challenges. This guide provides a comprehensive overview of the biosynthesis, signaling pathways, and functional roles of PHS-1-P in response to stresses such as pathogen attack, drought, and chilling. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to equip researchers with the foundational knowledge required to investigate this potent lipid mediator.

PHS-1-P Metabolism and Homeostasis

The cellular concentration of PHS-1-P is tightly regulated by the coordinated action of synthetic and catabolic enzymes. This balance is crucial, as shifts in PHS-1-P levels can trigger significant downstream physiological changes.

Biosynthesis: The primary route to PHS-1-P formation is the phosphorylation of phytosphingosine (PHS). This reaction is catalyzed by Sphingosine (B13886) Kinase (SphK) , an ATP-dependent enzyme.[1] In plants, SphK activity is often membrane-associated and can be stimulated by stress signals like the phytohormone abscisic acid (ABA).[2]

Degradation and Dephosphorylation: The signaling action of PHS-1-P is terminated through two main pathways. It can be irreversibly degraded by S1P lyase (DPL1) into hexadecenal and phosphoethanolamine, effectively silencing the signal.[3] Alternatively, it can be dephosphorylated back to PHS by S1P phosphatase (SPP) , allowing for the recycling of the sphingoid base.[3]

Role of PHS-1-P in Abiotic Stress Response

PHS-1-P is a key mediator in plant adaptation to environmental stressors, particularly those involving water availability and temperature.

Drought and Osmotic Stress

PHS-1-P is a critical component of the abscisic acid (ABA) signaling pathway that regulates stomatal aperture to control water loss.[4][5] During drought, ABA levels rise, stimulating SphK activity and leading to an increase in PHS-1-P.[6] PHS-1-P then acts as a second messenger, triggering a cascade that includes:

-

Calcium Mobilization: An increase in cytosolic free calcium ([Ca²⁺]cyt) is a central event in stomatal closure.[4][7]

-

Nitric Oxide (NO) and pH Changes: PHS-1-P induces a marked rise in both nitric oxide and cytoplasmic pH in guard cells, both of which are essential for stomatal closure.[8][9]

-

G-Protein Involvement: The action of PHS-1-P on stomatal apertures is impaired in mutants of the G-protein α-subunit (GPA1), indicating that G-protein signaling is a component of this pathway.

Chilling Stress

Exposure to low temperatures induces a rapid and transient increase in PHS-1-P levels in Arabidopsis thaliana.[10][11] This accumulation is a specific and early event in the cold stress response.

-

Enzyme Specificity: The synthesis of PHS-1-P in response to cold is specifically catalyzed by the LCB kinase LCBK2, as the response is abolished in lcbk2 mutants.[10][11]

-

MAP Kinase Activation: PHS-1-P acts as a signal that triggers the activation of the Mitogen-Activated Protein Kinase 6 (AtMPK6).[10][11] The MPK cascade is a well-known signaling module in plants that regulates downstream responses to various stresses.

Role of PHS-1-P in Biotic Stress Response

PHS-1-P is integral to the plant's defense against pathogens, contributing to both local and systemic resistance.

Upon infection with a pathogen like Phytophthora parasitica, levels of both PHS and PHS-1-P increase significantly in tobacco plants.[3][1] This increase is associated with the induction of plant defense mechanisms.

-

Systemic Acquired Resistance (SAR): Exogenous application of PHS, which is converted to PHS-1-P, can alleviate pathogen-induced cell damage and reduce pathogen growth.[3][1] This suggests a role in establishing SAR.

-

ROS and Defense Gene Induction: The PHS-1-P pathway involves the generation of Reactive Oxygen Species (ROS) and the upregulation of ROS-detoxifying enzymes and Pathogenesis-Related (PR) proteins, which are hallmarks of a successful defense response.[3]

-

Pro-survival Signaling: The channeling of sphingolipids into their phosphorylated forms, like PHS-1-P, is proposed to have a pro-survival effect on plant cells during pathogen attack, helping to limit the damage caused by necrotrophic phases of infection.[3]

Quantitative Data Presentation

The following tables summarize key quantitative findings from the literature regarding PHS-1-P in plant stress.

Table 1: Changes in Sphingolipid Levels Upon Pathogen Infection

| Time Post-Inoculation | Analyte | Change in Level (nmol/g FW) | Plant System | Stressor | Reference |

| 96 hours | PHS | ~1.0 to ~3.5 | Tobacco Leaves | P. parasitica | [3][12] |

| 96 hours | PHS-1-P | ~0.2 to ~1.2 | Tobacco Leaves | P. parasitica | [3][12] |

Data are approximate values interpreted from graphical representations in the cited literature.

Table 2: Effect of PHS-1-P on Physiological Responses

| Treatment | Parameter | Effect | Plant System | Reference |

| 100 µM PHS-1-P | Ion Leakage | Reduced Pst-induced cell death | Arabidopsis | [13] |

| 10 µM PHS-1-P | Stomatal Aperture | Induced closure | Pisum sativum | [8][9] |

| PHS-1-P | AtMPK6 Activity | Triggered activation | Arabidopsis | [10][11] |

Experimental Protocols

Detailed and robust methodologies are essential for studying PHS-1-P signaling. Below are protocols for key experiments.

Protocol: Quantification of PHS-1-P by HPLC-MS/MS

This method provides sensitive and specific quantification of PHS-1-P in plant tissues.[14]

1. Sample Preparation (Lipid Extraction): a. Collect and flash-freeze 50-100 mg of plant tissue in liquid nitrogen. b. Homogenize the tissue in a suitable buffer. c. Spike the homogenate with a known amount of an internal standard (e.g., C17-PHS-1-P). d. Perform a lipid extraction using a modified Bligh-Dyer method (chloroform:methanol:water). e. Centrifuge to separate phases and collect the lower organic phase. f. Evaporate the solvent under a stream of nitrogen. g. Reconstitute the dried lipid extract in the initial mobile phase for analysis.

2. HPLC Separation: a. Column: Use a C18 reverse-phase or HILIC column suitable for lipid analysis. b. Mobile Phase: Employ a gradient of solvents, typically involving acetonitrile, methanol, and water with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization. c. Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

3. MS/MS Detection: a. Ionization: Use positive ion electrospray ionization (ESI+). b. Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high specificity. c. Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (PHS-1-P) and the internal standard. d. Data Analysis: Integrate peak areas and calculate the concentration of PHS-1-P relative to the internal standard using a standard curve.

Protocol: Sphingosine Kinase (SphK) Activity Assay

This protocol measures the activity of SphK in plant protein extracts.[15]

1. Protein Extraction: a. Homogenize plant tissue in a cold extraction buffer containing protease and phosphatase inhibitors. b. Centrifuge to pellet debris. Collect the supernatant (total protein extract). c. For membrane-bound SphK, perform ultracentrifugation to separate cytosolic and membrane fractions.[2] d. Determine protein concentration using a standard method (e.g., Bradford assay).

2. Kinase Reaction: a. Prepare a reaction mix containing assay buffer (e.g., HEPES, MgCl₂), ATP, and the substrate (phytosphingosine presented in BSA or Triton X-100 micelles).[2] b. Add a specific amount of protein extract (e.g., 10-50 µg) to initiate the reaction. c. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

3. Detection (Luminescence-based): a. Stop the reaction by adding an ATP detection reagent (e.g., containing luciferase/luciferin). b. This reagent produces a luminescent signal proportional to the amount of ATP remaining. c. Measure luminescence using a plate reader. d. SphK activity is inversely proportional to the signal (more activity = less ATP remaining = lower signal). e. Calculate activity based on a standard curve of known ATP concentrations.

Alternative Detection: A radioactive assay using [γ-³²P]ATP can also be employed, where the incorporation of ³²P into PHS is measured.

Conclusion and Future Directions

This compound has unequivocally been established as a potent signaling lipid in the plant kingdom. Its central role in mediating responses to drought, cold, and pathogen attack highlights the importance of sphingolipid metabolism in plant survival and adaptation. The convergence of PHS-1-P signaling with major stress response pathways, including those of ABA, MAP kinases, and ROS, positions it as a key hub in the plant's defense network.

For researchers and drug development professionals, this pathway presents novel opportunities. Modulating SphK activity or PHS-1-P levels could be a strategy for developing new agrochemicals that enhance crop resilience. However, significant questions remain:

-

Receptors: While G-proteins are implicated, specific plant receptors for PHS-1-P have yet to be identified. Their discovery is a critical next step.

-

Downstream Targets: The full spectrum of downstream targets and transcription factors regulated by the PHS-1-P cascade is not fully understood.

-

Crosstalk: Elucidating the precise mechanisms of crosstalk between PHS-1-P signaling and other hormone pathways (e.g., salicylic (B10762653) acid, jasmonic acid) will provide a more holistic view of the plant immune system.

Future research focused on these areas will undoubtedly deepen our understanding of this fascinating molecule and may pave the way for innovative strategies to ensure global food security in the face of a changing climate.

References

- 1. Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arabidopsis Sphingosine Kinase and the Effects of Phytosphingosine-1-Phosphate on Stomatal Aperture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drought-induced guard cell signal transduction involves sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nph.onlinelibrary.wiley.com [nph.onlinelibrary.wiley.com]

- 6. Arabidopsis sphingosine kinase and the effects of phytosphingosine-1-phosphate on stomatal aperture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. Stomatal closure induced by phytosphingosine-1-phosphate and sphingosine-1-phosphate depends on nitric oxide and pH of guard cells in Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phytosphingosine-phosphate is a signal for AtMPK6 activation and Arabidopsis response to chilling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

An In-Depth Technical Guide on the Mechanism of Action of Phytosphingosine 1-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes. As a structural analog of the well-studied sphingosine (B13886) 1-phosphate (S1P), P1P engages with the S1P signaling network, a ubiquitous system involved in regulating cell proliferation, survival, migration, and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of P1P, with a focus on its interaction with S1P receptors and the subsequent downstream signaling cascades. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of P1P as a potential therapeutic modulator.

Core Mechanism of Action: Interaction with S1P Receptors

The primary mechanism of action of this compound is through its interaction with the family of five G protein-coupled receptors (GPCRs) for sphingosine 1-phosphate, designated as S1P1 through S1P5.[1][2] These receptors are expressed in a wide variety of tissues and cell types, and their activation by ligands such as P1P and S1P initiates a cascade of intracellular signaling events that dictate cellular responses.[1][3]

P1P has been identified as a high-affinity ligand for the S1P4 receptor.[4] While comprehensive data on P1P's binding to other S1P receptors is limited, its structural similarity to S1P suggests potential interactions with other receptor subtypes as well. S1P itself binds to all five receptors with nanomolar affinities, making the S1P signaling pathway a key area of investigation for understanding the full spectrum of P1P's biological activities.[3]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the known binding affinities of P1P and the more extensively characterized S1P to the S1P receptor subtypes. This data is critical for understanding the potential selectivity and potency of P1P.

| Ligand | Receptor | Binding Affinity (Kd/Ki) | Cell Type/System | Reference |

| This compound (P1P) | S1P4 | 1.6 nM | CHO cells expressing human S1P4 | [4] |

| Sphingosine 1-phosphate (S1P) | S1P1 | ~8 nM | - | [5] |

| Sphingosine 1-phosphate (S1P) | S1P4 | 119 ± 20 nM | CHO cells expressing human S1P4 | [4] |

Downstream Signaling Pathways

Upon binding to S1P receptors, P1P is expected to trigger a series of downstream signaling events, largely mirroring those activated by S1P. The specific signaling cascade is dependent on the receptor subtype and the G protein to which it couples. The five S1P receptors couple to different heterotrimeric G proteins, including Gi, Gq, and G12/13, leading to a diverse array of cellular responses.[6]

S1P Receptor Signaling Overview

The following diagram provides a generalized overview of the S1P receptor signaling pathways.

Specific S1P Receptor Signaling Cascades

The following sections detail the primary G protein coupling and major downstream pathways for each S1P receptor subtype.

S1P1 exclusively couples to the Gi family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A major consequence of S1P1 signaling is the activation of the PI3K/Akt and MAPK (ERK) pathways, which are critical for cell survival and proliferation. S1P1 also plays a key role in lymphocyte trafficking.[3][5]

S1P2 is unique in that it couples to Gi, Gq, and G12/13. This promiscuous coupling allows S1P2 to regulate a wide range of cellular processes, often with effects that are antagonistic to those of S1P1. Activation of G12/13 leads to the activation of the small GTPase Rho, which is involved in stress fiber formation and inhibition of cell migration. The Gq pathway activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[2][6]

Similar to S1P2, S1P3 couples to Gi, Gq, and G12/13. Its activation can lead to both pro- and anti-proliferative effects depending on the cellular context. S1P3 signaling is implicated in cardiovascular function and inflammatory responses.[2][6]

S1P4, the high-affinity receptor for P1P, couples to Gi and G12/13.[4] Its expression is predominantly found in the hematopoietic and lymphoid tissues. Activation of S1P4 is involved in the regulation of immune cell trafficking and function.

References

- 1. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]

- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

Phytosphingosine 1-Phosphate: A Pivotal Regulator at the Crossroads of Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate signaling network governing programmed cell death, or apoptosis, presents a fertile ground for therapeutic intervention. Within this network, sphingolipids have emerged as critical regulators, with their metabolic flux often dictating a cell's fate. Phytosphingosine (B30862) (PS), a naturally occurring sphingoid base, and its phosphorylated derivative, phytosphingosine 1-phosphate (P1P), are at the forefront of this regulatory paradigm. While PS is a potent inducer of apoptosis, the role of P1P is more nuanced and is the subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of P1P in apoptosis regulation, contrasting its function with its well-characterized precursor, PS, and its close structural analog, sphingosine (B13886) 1-phosphate (S1P). We delve into the molecular mechanisms, signaling pathways, and experimental methodologies crucial for advancing research and development in this promising area.

The Dichotomy of Sphingolipid Signaling in Apoptosis

The balance between pro-apoptotic and pro-survival sphingolipids, often termed the "sphingolipid rheostat," is a critical determinant of cellular fate.[1][2] Ceramide and sphingosine, for instance, are generally considered pro-apoptotic, whereas S1P is a potent survival factor.[3][4] Phytosphingosine firmly aligns with the pro-apoptotic arm of this balance.

Phytosphingosine (PS): A Potent Inducer of Apoptosis

Phytosphingosine has been demonstrated to potently induce apoptosis in a variety of cancer cell lines.[4][5][6] Its mechanism of action is multifaceted and involves the activation of both extrinsic and intrinsic apoptotic pathways.

Key Pro-Apoptotic Actions of Phytosphingosine:

-

Caspase-8 Activation: PS can trigger the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway, in a death receptor-independent manner.[4][5][6]

-

Mitochondrial Pathway Activation: PS induces the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[4][5][6] This leads to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[4][5]

-

Bcl-2 Family Modulation: The pro-apoptotic activity of PS is associated with a decrease in the interaction between Bax and the anti-apoptotic protein Bcl-2.[4]

Sphingosine 1-Phosphate (S1P): A Guardian of Cell Survival

In stark contrast to PS, S1P is a well-established pro-survival and anti-apoptotic molecule.[3][7][8] It exerts its effects primarily through a family of five G protein-coupled receptors (S1P1-5).[8]

Key Anti-Apoptotic Actions of Sphingosine 1-Phosphate:

-

Activation of Pro-Survival Kinases: S1P receptor activation leads to the stimulation of pro-survival signaling cascades, including the PI3K/Akt and MEK/ERK pathways.[7][9]

-

Inhibition of Pro-Apoptotic Proteins: The Akt pathway, activated by S1P, can phosphorylate and inactivate the pro-apoptotic Bcl-2 family member Bad.[9] The MEK/ERK pathway has also been shown to be crucial for the anti-apoptotic effects of S1P, including the prevention of Bax translocation.[9]

-

Suppression of Caspase Activity: By activating these survival pathways, S1P ultimately inhibits the activation of executioner caspases like caspase-3.[7]

This compound (P1P): An Emerging Player with a Complex Role

The direct role of P1P in apoptosis is less defined than that of its precursor, PS, or its analog, S1P. However, emerging evidence suggests that P1P is not merely an intermediate metabolite but an active signaling molecule with the potential to modulate apoptosis.

P1P and S1P Receptor Interactions

A critical aspect of P1P signaling is its interaction with S1P receptors. Notably, P1P has been identified as a high-affinity ligand for the S1P4 receptor, which is predominantly expressed in lymphoid tissues. This suggests that P1P may have specific functions in the immune system, where apoptosis is a key regulatory process. Furthermore, a synthetic cyclic phosphate (B84403) derivative of phytosphingosine has demonstrated protective effects in a sepsis model through the S1P1 receptor, hinting at potential anti-apoptotic or cell-protective roles for P1P or its analogs.

Potential Signaling Pathways of P1P in Apoptosis Regulation

Given its structural similarity to S1P and its ability to bind to S1P receptors, it is plausible that P1P could modulate apoptosis through similar signaling pathways. Activation of S1P1 or S1P4 by P1P could potentially trigger pro-survival signals, such as the PI3K/Akt and ERK pathways, leading to the inhibition of apoptosis. Conversely, the specific cellular context and the differential signaling downstream of S1P4 could lead to unique outcomes. The precise signaling cascades initiated by P1P and their ultimate impact on the apoptotic machinery remain an active area of research.

Quantitative Data on Sphingolipid-Mediated Apoptosis

The following tables summarize quantitative data from studies investigating the effects of phytosphingosine and sphingosine 1-phosphate on apoptosis.

Table 1: Pro-Apoptotic Effects of Phytosphingosine (PS)

| Cell Line | Concentration of PS | Treatment Duration | Apoptotic Effect | Citation |

| Jurkat (Human T-cell lymphoma) | 10 µg/ml | 6 hours | ~75% of cells with sub-G1 DNA content | [6] |

| NCI-H460 (Non-small cell lung cancer) | Various concentrations | Time-dependent | Dose- and time-dependent increase in apoptotic cells | [6] |

| Jurkat | <4 µM | 6 hours | >50% reduction in cell viability | [2] |

Table 2: Anti-Apoptotic Effects of Sphingosine 1-Phosphate (S1P)

| Cell Line | Apoptotic Stimulus | S1P Concentration | Anti-Apoptotic Effect | Citation |

| Intestinal Epithelial Cells (IECs) | TNF-α/Cycloheximide | Not specified | Significantly reduced levels of apoptosis | [7] |

| Endothelial Progenitor Cells (EPCs) | H₂O₂ | Not specified | Significantly attenuated apoptosis and caspase-3 activation | [10] |

| 3T3-L1 preadipocytes | Not applicable | 90 nM - 5000 nM | Increased cell viability by 15% to 46% at 24h | [11] |

| SGBS preadipocytes | Not applicable | 1000 nM - 5000 nM | Increased cell viability by 12% to 28% at 24h | [11] |

Experimental Protocols for Studying P1P and Apoptosis

This section provides detailed methodologies for key experiments to investigate the role of P1P in apoptosis regulation.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the effect of P1P on cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of P1P or vehicle control.

-

Incubation: Incubate the cells for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells after P1P treatment.

Protocol:

-

Cell Treatment: Treat cells with P1P or vehicle control for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caspase Activity Assay

Objective: To measure the activity of key caspases (e.g., caspase-3, -8, -9) in P1P-treated cells.

Protocol:

-

Cell Lysis: Lyse P1P-treated and control cells to prepare cell extracts.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Caspase Assay: Incubate the cell lysates with a fluorogenic or colorimetric caspase-specific substrate (e.g., DEVD for caspase-3).

-

Signal Detection: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.

Bax Translocation Assay (Immunofluorescence)

Objective: To visualize the subcellular localization of Bax in response to P1P treatment.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with P1P or a known apoptosis inducer as a positive control.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody against Bax, followed by a fluorescently labeled secondary antibody. Mitochondria can be co-stained with a specific marker like MitoTracker.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope to observe the localization of Bax in relation to the mitochondria.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Pro-apoptotic signaling pathway of Phytosphingosine (PS).

Caption: Anti-apoptotic signaling pathway of Sphingosine 1-Phosphate (S1P).

Caption: Experimental workflow for investigating P1P's role in apoptosis.

Conclusion and Future Directions

The study of this compound and its role in apoptosis regulation is a rapidly evolving field. While the pro-apoptotic nature of its precursor, phytosphingosine, and the pro-survival functions of its analog, sphingosine 1-phosphate, are well-established, the specific contributions of P1P are just beginning to be unraveled. Its high-affinity interaction with the S1P4 receptor suggests a distinct signaling role that warrants further investigation.

Future research should focus on elucidating the direct effects of P1P on various cell types, both cancerous and normal, to determine whether it predominantly promotes or inhibits apoptosis. Delineating the downstream signaling pathways activated by P1P through S1P4 and other potential receptors will be crucial. Uncovering the intricate regulatory mechanisms of P1P will not only enhance our fundamental understanding of apoptosis but also pave the way for the development of novel therapeutic strategies targeting the sphingolipid rheostat for the treatment of cancer and other diseases characterized by dysregulated apoptosis. The experimental protocols and foundational knowledge presented in this guide provide a solid framework for researchers to embark on this exciting area of discovery.

References

- 1. Sphingosine-1-phosphate promotes the proliferation and attenuates apoptosis of Endothelial progenitor cells via S1PR1/S1PR3/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-Phosphate Protects Intestinal Epithelial Cells from Apoptosis Through the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of cell survival by sphingosine-1-phosphate receptor S1P1 via reciprocal ERK-dependent suppression of Bim and PI-3-kinase/protein kinase C-mediated upregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 9. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a "come-and-get-me" signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 11. merckmillipore.com [merckmillipore.com]

Downstream Signaling Targets of Phytosphingosine 1-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid metabolite found in plants, fungi, and mammals. Structurally similar to the more extensively studied sphingosine (B13886) 1-phosphate (S1P), P1P is emerging as a critical signaling molecule involved in a variety of cellular processes. It is generated through the phosphorylation of phytosphingosine, a reaction that can be catalyzed by sphingosine kinase 2 (SphK2).[1] While S1P is well-known for its role in regulating immunity, vascular development, and cancer progression through a family of G protein-coupled receptors (GPCRs), the specific downstream signaling cascades activated by P1P are an active area of investigation.[2][3][4] This technical guide provides a comprehensive overview of the known downstream signaling targets of P1P, focusing on the molecular pathways and cellular outcomes. It aims to serve as a resource for researchers exploring the therapeutic potential of targeting P1P signaling.

P1P Signal Transduction: Receptors and Core Pathways

Like S1P, P1P is thought to exert many of its effects by acting as an extracellular ligand for the S1P receptor family (S1PR1-5).[5] These receptors couple to various heterotrimeric G proteins, including Gi/o, Gq, and G12/13, to initiate downstream signaling cascades.[5][6][7] The activation of these pathways ultimately orchestrates cellular responses ranging from proliferation and survival to migration and differentiation.[8] Key downstream effectors include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and small GTPases of the Rho family.[6][9]

Caption: General signaling cascade for P1P via S1P receptors.

Confirmed Downstream Targets and Cellular Functions

Research has demonstrated that P1P can act synergistically with other growth factors to modulate key cellular signaling pathways, particularly in the context of tissue repair and homeostasis.

Synergy with Epidermal Growth Factor (EGF)

A key study revealed that P1P works in concert with Epidermal Growth Factor (EGF) to restore the extracellular matrix (ECM) in human dermal fibroblasts.[10] This synergistic action is critical for activating proliferation, migration, and survival pathways essential for anti-aging and skin repair.[10] The primary downstream pathways implicated in this process are:

-

PI3K/Akt Pathway: P1P, together with EGF, promotes the activation of the PI3K/Akt signaling cascade. Akt (also known as Protein Kinase B) is a serine/threonine kinase that plays a central role in regulating cell survival by inhibiting apoptotic processes.[10][11]

-

MAPK/ERK Pathway: The study also confirmed the activation of Extracellular Signal-Regulated Kinases (ERK), a key component of the MAPK pathway.[10] The ERK pathway is strongly associated with the regulation of cell proliferation and differentiation.[12]